2-Methyl-4-(3-methylphenyl)-1-butene

Lipophilicity Molecular Weight ADME Prediction

2-Methyl-4-(3-methylphenyl)-1-butene (CAS 113947-88-9, molecular formula C12H16, molecular weight 160.26 g/mol) is a 4-aryl-1-butene derivative featuring a terminal isopropenyl group and a meta-methyl-substituted phenyl ring. Commercial availability data indicates that the compound is supplied at purities ranging from 95% to 98% by various vendors, with typical storage conditions at -20°C under dry, light-protected, and sealed environments.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 113947-88-9
Cat. No. B051935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(3-methylphenyl)-1-butene
CAS113947-88-9
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CCC(=C)C
InChIInChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3
InChIKeyOBGGAXIMGRZTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(3-methylphenyl)-1-butene (CAS 113947-88-9): Sourcing Specifications and Molecular Profile


2-Methyl-4-(3-methylphenyl)-1-butene (CAS 113947-88-9, molecular formula C12H16, molecular weight 160.26 g/mol) is a 4-aryl-1-butene derivative featuring a terminal isopropenyl group and a meta-methyl-substituted phenyl ring [1]. Commercial availability data indicates that the compound is supplied at purities ranging from 95% to 98% by various vendors, with typical storage conditions at -20°C under dry, light-protected, and sealed environments . Calculated physicochemical properties include a density of 0.876 g/cm³, boiling point of 220.8°C at 760 mmHg, flash point of 80.7°C, and a LogP of 3.5 [2].

Why 2-Methyl-4-(3-methylphenyl)-1-butene Cannot Be Replaced by Unsubstituted or Ortho/Para-Analogs in Procurement


In-class substitution among 4-aryl-1-butene derivatives fails due to quantifiable differences in molecular weight, lipophilicity, and predicted steric and electronic properties arising from the meta-methyl substitution pattern on the phenyl ring. The target compound (C12H16, MW 160.26) exhibits a higher molecular weight (+14 Da) and increased LogP (+0.8) compared to its non-methylated analog 2-Methyl-4-phenyl-1-butene (C11H14, MW 146.23, LogP 3.9) [1]. Furthermore, the meta-methyl positional isomer (target) differs from the ortho-methyl isomer (CAS 731772-15-9) in its regiochemical substitution pattern, which is known in the class to influence both synthetic accessibility in cross-coupling methodologies and the physical properties of downstream polymeric materials [2].

Quantitative Differentiation Evidence for 2-Methyl-4-(3-methylphenyl)-1-butene (CAS 113947-88-9) vs. Analogs


Molecular Weight and LogP: Meta-Methyl Substitution Increases Lipophilicity and Mass vs. Unsubstituted Analog

The meta-methyl substitution on 2-Methyl-4-(3-methylphenyl)-1-butene results in a molecular weight increase of 14.03 g/mol and a LogP increase of 0.8 units compared to the unsubstituted analog 2-Methyl-4-phenyl-1-butene [1][2]. This alteration in physicochemical properties is expected to influence membrane permeability and solubility characteristics in biological or formulation contexts.

Lipophilicity Molecular Weight ADME Prediction

Positional Isomerism: Meta-Methyl vs. Ortho-Methyl Substitution in 4-Aryl-1-butene Scaffolds

2-Methyl-4-(3-methylphenyl)-1-butene (meta-methyl) is a positional isomer of 2-Methyl-4-(2-methylphenyl)-1-butene (ortho-methyl, CAS 731772-15-9) [1]. While both share identical molecular formulas (C12H16) and calculated densities (0.876 g/cm³), the difference in substitution position alters the electronic environment of the phenyl ring and the steric accessibility of the reactive terminal alkene. In Pd-catalyzed cross-coupling methodologies for 1-aryl-4-butene synthesis, the yield is known to be dependent on the electronic and steric properties of the aryl halide precursor; the meta-substituted precursor is likely to exhibit different reactivity profiles compared to ortho-substituted analogs due to reduced steric hindrance at the reaction center [2].

Regioselectivity Positional Isomerism Structure-Activity Relationship

Distinction from Regioisomeric Scaffolds: 2-Methyl-4-(3-methylphenyl)-1-butene vs. 3-Methyl-4-phenyl-1-butene

The target compound (2-Methyl-4-(3-methylphenyl)-1-butene) differs fundamentally from the regioisomer 3-Methyl-4-phenyl-1-butene (CAS 6683-51-8, also known as 2-Methyl-4-phenyl-1-butene) . The target features a methyl group at the 2-position of the butene chain and a methyl group at the meta-position of the phenyl ring, whereas the regioisomer has a methyl group at the 3-position of the butene chain and lacks the phenyl methyl substituent. This positional variation in the olefin and aromatic substitution alters the compound's potential for further functionalization, such as epoxidation or hydroboration, and its behavior in electrophilic addition reactions.

Regioisomer Olefin Position Chemical Reactivity

Targeted Procurement Scenarios for 2-Methyl-4-(3-methylphenyl)-1-butene (CAS 113947-88-9)


Synthesis of Meta-Methyl Substituted 1-Aryl-4-butene Derivatives via Palladium-Catalyzed Cross-Coupling

The target compound serves as a specific scaffold for the synthesis of 1-aryl-4-butene derivatives bearing a meta-methyl substituent. A recent patent (CN111116285A) demonstrates the efficient preparation of 1-aryl-4-butene compounds via Pd-catalyzed coupling of halomethyl aromatic compounds with allylboron reagents, achieving yields up to 83% for p-methyl derivatives [1]. The meta-methyl substitution on the target compound offers distinct electronic properties compared to para- or ortho- analogs, which can influence both the yield and selectivity of subsequent cross-coupling or functionalization steps. Researchers requiring this specific substitution pattern for structure-activity relationship (SAR) studies or materials development should procure this precise isomer.

Precursor for Specialty Polymers with Tailored Thermal and Mechanical Properties

2-Methyl-4-(3-methylphenyl)-1-butene is explored as a monomer or comonomer in the development of specialty polymeric materials . The compound's terminal alkene enables participation in addition polymerization, while the meta-methylphenyl group provides steric bulk and electronic modulation that can enhance thermal stability and mechanical properties of the resulting polymer chains. The higher molecular weight and lipophilicity compared to non-methylated analogs (146.23 vs. 160.26 g/mol) [2] translate to different polymer solubility and processing characteristics, making it suitable for high-performance material applications requiring specific hydrophobicity or chain flexibility.

Building Block in Pharmaceutical Intermediate Synthesis for Lipophilicity Optimization

The increased LogP (3.5 vs. 3.9 for the non-methylated analog) and molecular weight of 2-Methyl-4-(3-methylphenyl)-1-butene make it a candidate building block for medicinal chemistry programs seeking to modulate the lipophilicity of drug candidates [1]. The meta-methyl substitution pattern is a common strategy in lead optimization to improve metabolic stability and membrane permeability without introducing excessive steric hindrance. This compound is therefore relevant for the synthesis of pharmaceutical intermediates where precise control over physicochemical properties is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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